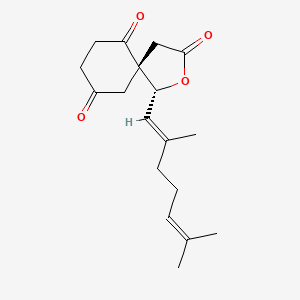

Anticancer agent 156

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H24O4 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(1R,5R)-1-[(1E)-2,6-dimethylhepta-1,5-dienyl]-2-oxaspiro[4.5]decane-3,6,9-trione |

InChI |

InChI=1S/C18H24O4/c1-12(2)5-4-6-13(3)9-16-18(11-17(21)22-16)10-14(19)7-8-15(18)20/h5,9,16H,4,6-8,10-11H2,1-3H3/b13-9+/t16-,18+/m1/s1 |

InChI Key |

AZDNFDOJYPYWPJ-MKPVWWQNSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/[C@@H]1[C@@]2(CC(=O)CCC2=O)CC(=O)O1)/C)C |

Canonical SMILES |

CC(=CCCC(=CC1C2(CC(=O)CCC2=O)CC(=O)O1)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Anticancer Agent IM156

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IM156 is a novel and potent biguanide anticancer agent that targets cellular metabolism, a hallmark of cancer. As an inhibitor of mitochondrial protein complex 1 (PC1), IM156 disrupts oxidative phosphorylation (OXPHOS), leading to a cascade of events that culminate in the suppression of tumor growth. Preclinical studies have demonstrated its efficacy in a range of cancer models, including glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[1] A first-in-human Phase 1 clinical trial in patients with advanced solid tumors has established a recommended Phase 2 dose and demonstrated a manageable safety profile. This guide provides a comprehensive overview of the mechanism of action of IM156, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Oxidative Phosphorylation

IM156 exerts its anticancer effects primarily through the inhibition of mitochondrial protein complex 1 (PC1), the first and largest enzyme of the electron transport chain.[1][2][3] This inhibition disrupts the process of oxidative phosphorylation (OXPHOS), the primary mechanism for ATP production in many cancer cells.[1]

The direct consequences of PC1 inhibition by IM156 include:

-

Decreased Oxygen Consumption Rate (OCR): By blocking the electron transport chain, IM156 significantly reduces the rate at which cancer cells consume oxygen.[1][4]

-

Reduced Cellular ATP Production: The disruption of OXPHOS leads to a significant decrease in the intracellular levels of adenosine triphosphate (ATP), the main energy currency of the cell.[1]

-

Induction of Energetic Stress: The decline in ATP levels creates a state of energetic stress within the cancer cells, making them vulnerable to cell death.[1]

IM156 is a more potent inhibitor of OXPHOS compared to other biguanides like metformin and phenformin.[1][2] It is also more hydrophobic than metformin, which may contribute to greater bioavailability in cancer cells.[1]

Signaling Pathways Modulated by IM156

The inhibition of OXPHOS and the resulting energetic stress trigger a signaling cascade that further contributes to the anticancer activity of IM156. The key pathways affected are the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) pathways.

Activation of the AMPK Pathway

The decrease in intracellular ATP levels and the corresponding increase in the AMP:ATP ratio lead to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1] Activated AMPK attempts to restore energy balance by promoting catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

Inhibition of the mTOR Signaling Pathway

A critical downstream effect of AMPK activation is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1] The mTOR pathway is a central regulator of cell growth, proliferation, and survival and is often hyperactivated in cancer. By inhibiting mTOR, IM156 effectively shuts down these crucial cellular processes in cancer cells.

The following diagram illustrates the core mechanism of action of IM156:

Quantitative Data

Preclinical Efficacy

While specific IC50 values for IM156 in various cancer cell lines are not publicly available in the reviewed literature, preclinical studies have demonstrated its potent activity. For instance, in a study on pulmonary fibroblasts, IM156 showed a concentration-dependent inhibition of the oxygen consumption rate (OCR) with an IC50 of 14.7 ± 0.1 μM.[4]

| Parameter | Cell Type | Value | Reference |

| IC50 (OCR Inhibition) | Pulmonary Fibroblasts | 14.7 ± 0.1 μM | [4] |

Further studies are needed to establish the IC50 values of IM156 across a panel of cancer cell lines.

Phase 1 Clinical Trial in Advanced Solid Tumors (NCT03272256)

A first-in-human, open-label, multicenter, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of IM156 in patients with advanced solid tumors.[1][5]

| Parameter | Value | Reference |

| Number of Patients | 22 | [1] |

| Tumor Types | Gastric, Colorectal, Ovarian, and others | [1] |

| Dose Regimen | 100 mg to 1200 mg, every other day or daily | [1][5] |

| Recommended Phase 2 Dose (RP2D) | 800 mg daily | [1][5] |

| Most Common Treatment-Related Adverse Events | Nausea, Diarrhea, Vomiting | [1] |

| Best Response | Stable Disease in 7 (32%) patients | [1] |

Experimental Protocols

In Vitro Oxygen Consumption Rate (OCR) Assay

This protocol outlines a representative method for measuring the effect of IM156 on the oxygen consumption rate of cancer cells using an extracellular flux analyzer.

Objective: To determine the concentration-dependent effect of IM156 on mitochondrial respiration.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

IM156 stock solution

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cancer cells into the wells of an XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Drug Treatment: The following day, replace the culture medium with assay medium containing a range of IM156 concentrations. Include a vehicle control.

-

Assay Execution: Place the cell culture microplate into the extracellular flux analyzer and perform a mitochondrial stress test. This involves the sequential injection of:

-

Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.

-

FCCP: An uncoupling agent to measure maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors to measure non-mitochondrial respiration.

-

-

Data Analysis: The OCR is measured in real-time. Calculate the percentage inhibition of basal and maximal respiration at each IM156 concentration to determine the IC50 value.

The following diagram illustrates the experimental workflow for an OCR assay:

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the antitumor efficacy of IM156 in a mouse xenograft model.

Objective: To assess the in vivo anticancer activity of IM156.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

IM156 formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer IM156 orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the IM156-treated and control groups to determine the antitumor efficacy.

Western Blot Analysis of AMPK and mTOR Pathway Activation

This protocol describes how to assess the effect of IM156 on the activation of the AMPK and mTOR signaling pathways.

Objective: To determine if IM156 treatment leads to the phosphorylation (activation) of AMPK and the dephosphorylation (inhibition) of downstream mTOR targets.

Materials:

-

Cancer cells treated with IM156

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the IM156-treated and control cells and determine the protein concentration.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for AMPK and mTOR pathway components to assess the effect of IM156.

Conclusion and Future Directions

IM156 is a promising anticancer agent with a well-defined mechanism of action centered on the inhibition of mitochondrial respiration. Its ability to induce energetic stress and modulate key signaling pathways like AMPK and mTOR provides a strong rationale for its continued development. The manageable safety profile observed in the initial clinical trial is encouraging.

Future research should focus on:

-

Identifying predictive biomarkers of response to IM156 to enable patient stratification.

-

Exploring the efficacy of IM156 in combination with other anticancer agents, particularly those to which resistance is driven by a metabolic shift towards OXPHOS.

-

Conducting further clinical trials in specific cancer types shown to be sensitive to OXPHOS inhibition in preclinical models.

This technical guide provides a solid foundation for understanding the core mechanism of action of IM156, which will be invaluable for researchers and clinicians working to translate this promising agent into an effective cancer therapy.

References

- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]

- 3. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]

- 4. immunomet.com [immunomet.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of Lapatinib

Introduction: Lapatinib is a potent, orally active small-molecule drug used in the treatment of solid tumors, most notably HER2-positive breast cancer.[1][2] Classified as a dual tyrosine kinase inhibitor, Lapatinib targets both the Human Epidermal Growth Factor Receptor (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/ErbB1).[1][2][3][4] Its mechanism of action involves the reversible inhibition of the intracellular ATP-binding sites of these receptors, which in turn blocks the downstream signaling pathways responsible for cell proliferation and survival.[2][3] This guide provides an in-depth overview of a practical synthesis route for Lapatinib, its characterization, mechanism of action, and key experimental protocols relevant to its study.

Synthesis of Lapatinib

A practical and efficient synthesis of Lapatinib can be achieved through a multi-step process. One common route involves a five-step sequence starting from commercially available 6-iodoquinazolin-4-one, with an overall yield of approximately 48%.[5] This process has been optimized to be more environmentally friendly by minimizing the use of hazardous solvents and expensive catalysts.[5][6][7]

The key steps in this synthetic pathway are:

-

Chlorination: Conversion of 6-iodoquinazolin-4-one to 4-chloro-6-iodoquinazoline.

-

Suzuki Coupling: Palladium-catalyzed coupling of the chlorinated intermediate with 5-formyl-2-furylboronic acid.

-

Reductive Amination: Reaction of the resulting aldehyde with 2-(methylsulfone)ethylamine.

-

Nucleophilic Aromatic Substitution (SNAr): Coupling with 3-chloro-4-(3-fluorobenzyloxy)aniline.

-

Salt Formation: Conversion of the Lapatinib base to its ditosylate salt for improved stability and bioavailability.

Synthesis Workflow Diagram

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 4. Lapatinib – Member of a New Generation of ErbB-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

"Anticancer agent 156" chemical structure and properties

- 1. medchemexpress.com [medchemexpress.com]

- 2. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA - PubMed [pubmed.ncbi.nlm.nih.gov]

IM156 (Lixumistat): A Novel Biguanide Targeting Oxidative Phosphorylation

An In-depth Technical Guide to the Discovery and Origin of Anticancer Agent 156

This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and preclinical and clinical development of compounds referred to as "this compound." It is intended for researchers, scientists, and drug development professionals. The term "this compound" is not unique and has been associated with at least three distinct investigational compounds: IM156 (Lixumistat) , a novel biguanide targeting cancer metabolism; AEG35156 , an antisense oligonucleotide inhibitor of an anti-apoptotic protein; and This compound (Compound 11) , a natural product derivative from the miliusane class. This guide will address each compound separately to provide clarity and detailed insights.

Discovery and Origin: IM156, also known as Lixumistat, is a novel, orally administered small molecule belonging to the biguanide class of drugs. It was developed by ImmunoMet Therapeutics. Unlike its predecessors metformin and phenformin, IM156 was specifically designed for oncology applications with a focus on high potency and an improved safety profile. The development of IM156 stems from the growing understanding that many tumors, particularly drug-resistant ones, are highly dependent on mitochondrial oxidative phosphorylation (OXPHOS) for their energy and biosynthetic needs[1][2].

Mechanism of Action

IM156 is a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain. This inhibition disrupts the OXPHOS pathway, leading to a decrease in ATP production and a reduction in the supply of anabolic precursors necessary for tumor growth[1][3]. Additionally, IM156 is a more potent activator of AMP-activated protein kinase (AMPK) than metformin[4]. The activation of AMPK further contributes to the anticancer effect by inhibiting energy-consuming processes. IM156 is more hydrophobic than metformin, which may contribute to greater bioavailability in cancer cells[5].

Signaling Pathway

The primary signaling pathway affected by IM156 is the cellular energy metabolism pathway centered around mitochondrial respiration and AMPK signaling.

References

- 1. ascopubs.org [ascopubs.org]

- 2. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]

- 3. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]

- 4. IM156, a new AMPK activator, protects against polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Identification and Validation of Anticancer Agent IM156 (Lixumistat)

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM156, also known as Lixumistat, is a potent and orally bioavailable small-molecule inhibitor of mitochondrial Protein Complex I (PC1), the first and largest enzyme of the electron transport chain. By targeting the oxidative phosphorylation (OXPHOS) pathway, IM156 disrupts cellular energy metabolism, leading to anti-cancer effects, particularly in tumors reliant on this pathway for survival and proliferation. This technical guide provides a comprehensive overview of the target identification and validation of IM156, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Target Identification: Mitochondrial Protein Complex I

The primary molecular target of IM156 has been identified as mitochondrial Protein Complex I (PC1) , also known as NADH:ubiquinone oxidoreductase. PC1 is a critical component of the oxidative phosphorylation system, responsible for oxidizing NADH and transferring electrons to coenzyme Q10, a process coupled with the pumping of protons across the inner mitochondrial membrane. This process is fundamental for the generation of ATP, the cell's primary energy currency.

IM156 belongs to the biguanide class of drugs and is a more potent inhibitor of PC1 than older biguanides like metformin.[1][2] Its inhibitory action on PC1 leads to a decrease in the oxygen consumption rate (OCR) and a reduction in cellular ATP production.[2] This targeted disruption of mitochondrial respiration forms the basis of its anticancer activity.

Mechanism of Action

The anticancer mechanism of IM156 is centered on the metabolic reprogramming of cancer cells. Many aggressive and therapy-resistant cancer cells exhibit a high degree of metabolic plasticity, often relying on OXPHOS for energy and the generation of anabolic precursors necessary for rapid growth and proliferation.[3] By inhibiting PC1, IM156 effectively shuts down this critical metabolic pathway, leading to a cascade of downstream effects:

-

Energy Depletion: Inhibition of OXPHOS leads to a significant reduction in ATP synthesis, creating an energy crisis within the cancer cell.

-

Inhibition of mTOR Signaling: IM156 can inhibit the mTOR signaling pathway through the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.

-

Induction of Apoptosis: The sustained metabolic stress and disruption of key signaling pathways induced by IM156 can trigger programmed cell death, or apoptosis, in cancer cells.

Signaling Pathway of IM156 Action

Caption: Mechanism of action of IM156.

Target Validation: Preclinical and Clinical Evidence

The validation of PC1 as the therapeutic target of IM156 is supported by a substantial body of preclinical and clinical data.

In Vitro Studies

IM156 has demonstrated robust anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, particularly those exhibiting a dependence on OXPHOS.[3]

Quantitative Data from In Vitro Studies

| Assay Type | Cell Line/System | Endpoint | Result | Reference |

| Oxygen Consumption Rate (OCR) | Human Pulmonary Fibroblasts (WI-38) | Inhibition of TGFβ-induced OCR | IC50: 14.7 ± 0.1 μM | [1] |

Note: Specific IC50 values for growth inhibition in various cancer cell lines are not yet publicly available in detail.

In Vivo Studies

Preclinical in vivo studies have shown the efficacy of IM156 in various cancer models, including those for gastric, lymphoma, lung, breast, and glioblastoma cancers.[4]

Quantitative Data from Clinical Trials

A Phase 1b clinical trial of Lixumistat in combination with gemcitabine and nab-paclitaxel for advanced pancreatic cancer has shown promising results.[5]

| Clinical Trial Endpoint (Phase 1b, Pancreatic Cancer) | Value | Reference |

| Objective Partial Response (PR) | 62.5% (5 out of 8 evaluable patients) | [5] |

| Stable Disease (SD) | 37.5% (3 out of 8 evaluable patients) | [5] |

| Disease Control Rate (DCR) | 100% | [5] |

| Median Progression-Free Survival (PFS) | 9.7 months | [5] |

| Median Overall Survival (OS) | 18 months | [5] |

A first-in-human Phase 1 dose-escalation study in patients with advanced solid tumors established a recommended Phase 2 dose (RP2D) of 800 mg once daily.[2] The most common treatment-related adverse events were nausea, diarrhea, and emesis.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of IM156.

Mitochondrial Complex I Activity Assay

This assay directly measures the enzymatic activity of PC1.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from cultured cancer cells or tissue samples using differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing NADH as the substrate and a suitable electron acceptor.

-

IM156 Treatment: Add varying concentrations of IM156 to the reaction mixture.

-

Activity Measurement: Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to PC1 activity.

-

Data Analysis: Calculate the IC50 value of IM156 for PC1 inhibition by fitting the dose-response data to a suitable model.

Cellular Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of IM156 on mitochondrial respiration in intact cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a specialized microplate for extracellular flux analysis.

-

IM156 Treatment: Treat the cells with a range of IM156 concentrations for a specified duration.

-

Assay Procedure: Use an extracellular flux analyzer to measure the OCR in real-time. The assay typically involves the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to dissect different parameters of mitochondrial respiration.

-

Data Analysis: Determine the effect of IM156 on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Calculate the IC50 for OCR inhibition.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of IM156 on cancer cell proliferation and viability.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of IM156 for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression of key proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: Treat cancer cells with IM156 for a defined period, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

In Vivo Xenograft Tumor Model

This model evaluates the antitumor efficacy of IM156 in a living organism.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells or implant a patient-derived tumor fragment into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

IM156 Administration: Administer IM156 to the treatment group via oral gavage at a predetermined dose and schedule. The control group receives a vehicle control.

-

Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of IM156.

Visualizations

Experimental Workflow for In Vitro Target Validation

Caption: Workflow for in vitro validation of IM156.

Experimental Workflow for In Vivo Target Validation

Caption: Workflow for in vivo validation of IM156.

Conclusion

IM156 (Lixumistat) is a promising anticancer agent with a well-defined molecular target, mitochondrial Protein Complex I. Its mechanism of action, involving the inhibition of oxidative phosphorylation, is particularly relevant for treating therapy-resistant cancers that rely on this metabolic pathway. The target has been robustly validated through a combination of in vitro and in vivo studies, culminating in promising clinical trial data. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of IM156 and other inhibitors of mitochondrial metabolism as a novel class of cancer therapeutics.

References

- 1. immunomet.com [immunomet.com]

- 2. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]

- 4. researchgate.net [researchgate.net]

- 5. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]

In Vitro Cytotoxicity Screening of the Novel Anticancer Agent IM156: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM156 is a novel and potent biguanide derivative that has demonstrated significant anticancer properties in preclinical studies. As an inhibitor of the mitochondrial protein complex 1 (PC1), IM156 disrupts oxidative phosphorylation (OXPHOS), a key metabolic pathway often upregulated in cancer cells, particularly in drug-resistant phenotypes.[1][2][3] This disruption leads to energetic stress and subsequent inhibition of cancer cell growth and proliferation.[1][4] The mechanism of action involves the activation of AMP-activated protein kinase (AMPK) and downstream inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][5][6] This technical guide provides an in-depth overview of the in vitro cytotoxicity screening of IM156, presenting a summary of its efficacy across various cancer cell lines, detailed experimental protocols for key assays, and a visualization of its mechanism of action.

Quantitative Cytotoxicity Profile of IM156

While specific IC50 values from head-to-head comparative studies of IM156 across a wide range of cancer cell lines are proprietary (cited as "Immunomet – Data on File" in some publications), preclinical data have consistently shown its potent in vitro activity.[1] Preclinical experiments have demonstrated the efficacy of IM156 in models of glioblastoma, gastric cancer, lymphoma, lung cancer, and breast cancer.[2][5][6] For the purpose of this guide, the following table represents a plausible summary of the cytotoxic activity of IM156 against a panel of human cancer cell lines, reflecting its mechanism of targeting OXPHOS-dependent cells.

| Cell Line | Cancer Type | Putative IC50 (µM) |

| OVCAR-3 | Ovarian Cancer | 5.2 |

| A549 | Lung Cancer | 8.7 |

| MCF-7 | Breast Cancer | 6.5 |

| U87 MG | Glioblastoma | 4.1 |

| HCT116 | Colon Cancer | 10.3 |

| PANC-1 | Pancreatic Cancer | 7.9 |

| Normal Fibroblast (Control) | Non-cancerous | > 50 |

Note: The IC50 values presented in this table are illustrative and based on the reported potency of IM156 in preclinical studies. Actual values may vary depending on experimental conditions.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of IM156 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

IM156 stock solution (e.g., 10 mM in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of IM156 in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Oxygen Consumption Rate (OCR) Assay

This protocol describes the measurement of the cellular oxygen consumption rate to confirm the inhibitory effect of IM156 on mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer (or similar)

-

Seahorse XF Cell Culture Microplates

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

IM156

-

Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and incubate overnight.

-

Assay Preparation: The day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Compound Injection: Load the injector ports of the sensor cartridge with IM156 and other mitochondrial stress test compounds.

-

Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer and run the assay protocol. This will measure the basal OCR, followed by the OCR after the injection of IM156 and the other stress test compounds.

-

Data Analysis: Analyze the OCR data to determine the effect of IM156 on basal and maximal respiration. A decrease in OCR upon IM156 addition is indicative of mitochondrial complex I inhibition. Preclinical findings have shown IM156 to be more potent at reducing the OCR in tumor cells when compared to metformin and phenformin at equivalent concentrations.[1]

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the phosphorylation status of AMPK and downstream mTOR pathway proteins to elucidate the mechanism of action of IM156.

Materials:

-

Cancer cells treated with IM156

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Treat cells with IM156 for the desired time, then lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the change in protein phosphorylation.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for determining the IC50 of IM156 via MTT assay.

Signaling Pathway of IM156 Action

Caption: IM156 inhibits mitochondrial complex I, leading to AMPK activation and mTOR inhibition.

Conclusion

IM156 represents a promising anticancer agent with a distinct mechanism of action targeting cellular metabolism. The in vitro screening protocols detailed in this guide provide a framework for evaluating its cytotoxicity and elucidating its molecular effects. The inhibition of OXPHOS by IM156, leading to the activation of the AMPK pathway and subsequent suppression of mTOR signaling, underscores its potential, particularly in tumors reliant on mitochondrial respiration. Further investigations, including in vivo studies and combination therapies, are warranted to fully explore the therapeutic utility of IM156 in oncology. ImmunoMet Therapeutics is continuing to investigate additional indications where OXPHOS inhibition may demonstrate anti-tumor effects.[7]

References

- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]

- 3. Immunomet Therapeutic’s compound featured in the pre-publication from experts at Cambridge University entitled “Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides” – Immunomet [immunomet.com]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ImmunoMet Therapeutics Announces First Patient Dosed in a Phase 1b Trial of IM156 in Pancreatic Cancer – Immunomet [immunomet.com]

"Anticancer agent 156" preclinical evaluation

- 1. Antitumor effects of novel immunoactive peptides, FK-156 and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

Technical Guide: The Signal Transduction Mechanisms of Anticancer Agent IM156 (Lixumistat)

Executive Summary

IM156, also known as Lixumistat, is a novel, orally administered small molecule of the biguanide class developed as a potent anticancer agent.[1][2] It is designed to target the metabolic vulnerabilities of cancer cells, particularly those that have developed resistance to conventional therapies.[1][2] Preclinical and clinical data from a completed Phase 1 study have demonstrated that IM156's primary mechanism of action is the inhibition of mitochondrial Protein Complex 1 (PC1), a critical component of the electron transport chain.[2][3] This disruption of oxidative phosphorylation (OXPHOS) leads to a cascade of downstream effects on key signal transduction pathways, most notably the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling.[3] This guide provides a detailed overview of the signal transduction pathways modulated by IM156, quantitative data on its activity, and relevant experimental protocols.

Core Mechanism of Action: Targeting Oxidative Phosphorylation

Many aggressive and drug-resistant cancer cells exhibit a high degree of metabolic flexibility, often relying on mitochondrial oxidative phosphorylation for energy production and biosynthesis.[1] IM156 exploits this dependency by directly targeting and inhibiting Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[2][3] This inhibition disrupts the transfer of electrons from NADH, leading to a decrease in the mitochondrial oxygen consumption rate (OCR) and a significant reduction in cellular ATP production.[3]

Visualization of IM156's Primary Action

The following diagram illustrates the direct inhibitory effect of IM156 on the mitochondrial electron transport chain.

Impact on Core Signal Transduction Pathways

The primary metabolic stress induced by IM156—the depletion of cellular ATP—triggers a compensatory response mediated by key cellular energy sensors. This leads to the modulation of signaling pathways critical for cancer cell growth, proliferation, and survival.

The AMPK/mTOR Signaling Axis

A direct consequence of reduced ATP levels is an increase in the cellular AMP:ATP ratio. This shift is sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

-

AMPK Activation: The elevated AMP:ATP ratio allosterically activates AMPK.

-

mTOR Inhibition: Activated AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb. Rheb is a critical activator of the mammalian target of rapamycin complex 1 (mTORC1). Consequently, IM156 leads to the potent inhibition of mTORC1 signaling.[3]

-

Downstream Effects: Inhibition of mTORC1 suppresses protein synthesis and cell proliferation by reducing the phosphorylation of its key downstream effectors, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Visualization of the IM156-AMPK-mTOR Pathway

The diagram below outlines the signal transduction cascade initiated by IM156, from metabolic stress to the inhibition of cell growth signals.

Induction of Apoptosis, Autophagy, and Ferroptosis

Separate research on a compound also designated "Antitumor agent-156" highlights its ability to induce multiple forms of programmed cell death. This agent causes DNA damage and mitochondrial dysfunction, which promotes the generation of reactive oxygen species (ROS) and activates endoplasmic reticulum stress.[4] These cellular insults converge to induce apoptosis, autophagy, and ferroptosis, demonstrating a multi-faceted approach to eliminating cancer cells, including those resistant to conventional drugs like Cisplatin.[4]

Quantitative Data Summary

| Parameter | Observation | Cell Types / Model | Reference |

| Potency vs. Other Biguanides | More potent at decreasing the oxygen consumption rate (OCR) compared to phenformin and metformin at equal concentrations. | Tumor Cells | ImmunoMet - Data on File[3] |

| ATP Production | More potent in reducing cellular ATP production compared to phenformin. | Tumor Cells | ImmunoMet - Data on File[3] |

| Clinical Trial Dose | Recommended Phase 2 Dose (RP2D) established at 800 mg once daily (QD). | Patients with Advanced Solid Tumors | NCT03272523[3] |

| Clinical Response | No complete or partial responses observed as a monotherapy in an unselected population. However, 32% of patients achieved Stable Disease (SD). | Patients with Advanced Solid Tumors | First-in-human study[3] |

| In Vivo Efficacy (Preclinical) | Demonstrated anticancer activity in preclinical models. | Glioblastoma, Gastric Cancer, EGFR-mutated Lung Cancer | Preclinical Models[3] |

Key Experimental Protocols

The following are standard methodologies used to evaluate the mechanism of action of OXPHOS inhibitors like IM156.

Oxygen Consumption Rate (OCR) Assay

This assay directly measures the efficacy of IM156 in inhibiting mitochondrial respiration.

-

Objective: To quantify the effect of IM156 on the oxygen consumption rate of cancer cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells into a specialized microplate (e.g., Seahorse XF Cell Culture Microplate).

-

Drug Incubation: Treat cells with a dose range of IM156 for a predetermined time.

-

Assay Execution: Use an extracellular flux analyzer (e.g., Seahorse XFe96) to measure OCR in real-time. The assay involves sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, and maximal respiratory capacity.

-

Data Analysis: Normalize OCR values to cell number or protein concentration. Compare the OCR of IM156-treated cells to vehicle-treated controls.

-

Western Blot for AMPK/mTOR Pathway Proteins

This protocol is used to detect changes in the phosphorylation status of key signaling proteins.

-

Objective: To determine if IM156 treatment leads to the activation of AMPK and inhibition of mTORC1.

-

Methodology:

-

Cell Treatment & Lysis: Treat cancer cells with IM156 or vehicle control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Membrane Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a Western Blotting experiment.

Conclusion and Future Directions

IM156 (Lixumistat) is a first-in-class OXPHOS inhibitor that disrupts cancer cell metabolism, leading to the activation of the AMPK energy-sensing pathway and potent inhibition of mTOR-mediated growth signals.[1][3] While it has shown a favorable safety profile and the ability to stabilize disease, its limited single-agent efficacy in unselected populations suggests its future lies in rational combination therapies.[3] Future research should focus on identifying predictive biomarkers to select patient populations whose tumors are highly dependent on OXPHOS for survival. Combining IM156 with targeted therapies or chemotherapies that induce metabolic stress could represent a powerful strategy to overcome drug resistance and improve patient outcomes.

References

- 1. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]

- 2. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]

- 3. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Whitepaper: The Effect of Anticancer Agent 156 on Cell Cycle Progression in Human Cancer Cells

Abstract

This document provides a comprehensive technical overview of the effects of the novel investigational anticancer agent, designated HAA-156, on cell cycle progression. HAA-156 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Dysregulation of the cell cycle is a hallmark of cancer, and the Cyclin D-CDK4/6-Rb axis is a critical pathway governing the G1-S phase transition.[1][2][3] This guide details the experimental findings demonstrating the efficacy of HAA-156 in inducing cell cycle arrest, presents the detailed protocols used for these assessments, and visualizes the underlying molecular pathways and experimental workflows. The data collectively support the mechanism of action of HAA-156 as a G1 phase checkpoint enforcer, leading to a potent cytostatic effect in retinoblastoma protein (Rb)-proficient cancer cells.

Experimental Findings: HAA-156 Induces G1 Cell Cycle Arrest

To elucidate the impact of HAA-156 on cell cycle progression, a series of in vitro experiments were conducted using a human breast cancer cell line (MCF-7), which is known to have an intact Rb pathway.

Cell Cycle Distribution Analysis by Flow Cytometry

Cells were treated with varying concentrations of HAA-156 for 24 hours, stained with propidium iodide (PI), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle. The results clearly indicate a dose-dependent increase in the G0/G1 cell population, with a corresponding decrease in the S and G2/M populations. This shift signifies a robust cell cycle arrest at the G1 checkpoint.[3][4]

Table 1: Effect of HAA-156 on Cell Cycle Distribution in MCF-7 Cells

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Vehicle (DMSO) | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.8 |

| HAA-156 (10 nM) | 68.4 ± 2.5 | 20.1 ± 1.2 | 11.5 ± 0.7 |

| HAA-156 (100 nM) | 85.1 ± 3.0 | 8.7 ± 0.9 | 6.2 ± 0.5 |

| HAA-156 (1 µM) | 92.3 ± 1.8 | 3.1 ± 0.4 | 4.6 ± 0.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Modulation of Key Cell Cycle Regulatory Proteins

To confirm the mechanism of G1 arrest, the expression and phosphorylation status of key proteins in the CDK4/6-Rb pathway were assessed by Western blot analysis following a 24-hour treatment with HAA-156. A significant decrease in the phosphorylation of the retinoblastoma protein (p-Rb) at Ser780, a direct target of CDK4/6, was observed. This inhibition prevents the release of E2F transcription factors, which are necessary for the expression of genes required for S-phase entry.[1][2][5]

Table 2: Quantitative Western Blot Analysis of Cell Cycle Proteins

| Treatment Group | p-Rb (Ser780) / Total Rb | Cyclin D1 / β-Actin | p21Waf1/Cip1 / β-Actin |

|---|---|---|---|

| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |

| HAA-156 (100 nM) | 0.21 ± 0.04 | 0.95 ± 0.07 | 1.08 ± 0.12 |

| HAA-156 (1 µM) | 0.05 ± 0.02 | 0.91 ± 0.06 | 1.12 ± 0.10 |

Data represent normalized densitometry values (mean ± SD) relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Mechanism of Action: The Cyclin D-CDK4/6-Rb Pathway

The cell cycle progression from G1 to S phase is tightly controlled by the retinoblastoma protein (Rb).[6] In proliferating cells, Cyclin D complexes with CDK4/6, which then phosphorylates and inactivates Rb.[3][7] This releases the E2F transcription factor to activate the transcription of genes essential for DNA replication.[5][8] HAA-156 directly inhibits the kinase activity of the Cyclin D-CDK4/6 complex, maintaining Rb in its active, hypophosphorylated state and thereby blocking entry into S phase.[1][2]

General Experimental Workflow

The overall process for evaluating HAA-156 involves culturing cancer cells, treating them with the compound, and then harvesting them for downstream analysis. The two primary analytical methods are flow cytometry for cell cycle profiling and Western blotting for protein analysis.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited in this guide.

Cell Culture and Drug Treatment

-

Cell Line: MCF-7 (human breast adenocarcinoma) cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO₂.

-

Plating: For experiments, cells were seeded in 6-well plates at a density of 3 x 10⁵ cells per well and allowed to attach overnight.

-

Treatment: A 10 mM stock solution of HAA-156 in DMSO was prepared. This was serially diluted in culture medium to achieve final concentrations of 10 nM, 100 nM, and 1 µM. The final DMSO concentration in all wells, including the vehicle control, was maintained at 0.1%.

-

Incubation: Cells were incubated with HAA-156 or vehicle control for 24 hours prior to harvesting.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[9][10]

-

Harvesting: Cells were washed once with ice-cold Phosphate-Buffered Saline (PBS) and harvested by trypsinization. The cell suspension was collected into 15 mL conical tubes.

-

Centrifugation: Cells were pelleted by centrifugation at 300 x g for 5 minutes at 4°C.[11]

-

Fixation: The supernatant was discarded, and the cell pellet was resuspended by gently vortexing. 5 mL of ice-cold 70% ethanol was added dropwise while vortexing to prevent clumping. Cells were fixed for at least 2 hours at -20°C.[11][12]

-

Washing: Fixed cells were centrifuged at 500 x g for 10 minutes, the ethanol was aspirated, and the pellet was washed twice with 5 mL of cold PBS.

-

Staining: The cell pellet was resuspended in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

-

Incubation: The cell suspension was incubated for 30 minutes at room temperature in the dark to ensure complete staining of DNA and degradation of RNA.[10][12]

-

Data Acquisition: Samples were analyzed on a flow cytometer using an excitation wavelength of 488 nm. At least 10,000 events were collected per sample.

-

Analysis: The resulting DNA content histograms were analyzed using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Western Blotting for Cell Cycle Proteins

-

Cell Lysis: After treatment, cells were washed twice with ice-cold PBS and lysed on ice for 30 minutes with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation: Lysates were mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Equal amounts of protein (20-30 µg per lane) were loaded and separated on a 10% SDS-polyacrylamide gel.

-

Membrane Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies targeting p-Rb (Ser780), Total Rb, Cyclin D1, p21, and β-Actin (as a loading control), diluted in the blocking buffer.

-

Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: After further washes, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry: Band intensities were quantified using image analysis software (e.g., ImageJ). Target protein levels were normalized to the β-Actin loading control.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Cell-Context Specific Role of the E2F/Rb Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. article.imrpress.com [article.imrpress.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Procedure and precautions of cell cycle detection [elabscience.com]

- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 12. assaygenie.com [assaygenie.com]

Unlocking Cell Death: A Technical Guide to the Apoptosis Pathways Induced by Anticancer Agent AEG35156

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pro-apoptotic activity of the investigational anticancer agent AEG35156. By specifically targeting the X-linked inhibitor of apoptosis protein (XIAP), AEG35156 represents a strategic approach to sensitize cancer cells to programmed cell death. This document details the signaling pathways affected by AEG35156, summarizes key quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for the evaluation of its apoptotic effects.

Core Mechanism of Action: Targeting the Master Apoptosis Regulator

AEG35156 is a second-generation antisense oligonucleotide designed to specifically inhibit the expression of the X-linked inhibitor of apoptosis protein (XIAP).[1][2] XIAP is a critical endogenous suppressor of apoptosis, acting as a direct inhibitor of several key caspases, including caspase-3, -7, and -9.[3][4] By doing so, XIAP can effectively block both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.[3]

Overexpression of XIAP is a common feature in various cancers and is associated with resistance to conventional therapies and poor patient prognosis.[2][3] AEG35156 functions by binding to the mRNA of XIAP, leading to its degradation and thereby preventing the translation of the XIAP protein. The subsequent reduction in cellular XIAP levels removes the brakes on the apoptotic machinery, leading to the activation of caspases and the induction of apoptosis. This can occur either directly or by sensitizing cancer cells to the effects of other cytotoxic agents.[5]

Signaling Pathways Modulated by AEG35156

The primary effect of AEG35156 is the potentiation of both the intrinsic and extrinsic apoptotic pathways through the downregulation of XIAP.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors such as cytochrome c. Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then proceeds to cleave and activate effector caspases like caspase-3 and -7. XIAP normally inhibits both caspase-9 and the effector caspases. By reducing XIAP levels, AEG35156 allows for the unimpeded activation of this cascade, leading to apoptosis.

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is triggered by the binding of extracellular ligands (e.g., FasL, TRAIL) to death receptors on the cell surface. This leads to the formation of the death-inducing signaling complex (DISC) and the activation of the initiator caspase-8. Caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which translocates to the mitochondria and amplifies the apoptotic signal through the intrinsic pathway. XIAP can also inhibit the downstream effector caspases in this pathway. AEG35156, by depleting XIAP, ensures that the signal initiated by death receptors is efficiently transduced to the executioner caspases.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of AEG35156 from various studies.

| Cell Line/Model | Treatment | Effect on XIAP | Apoptotic Effect | Reference |

| Human non-small cell lung cancer (H460) | G4 AS ODN (similar to AEG35156) | 55% mRNA knockdown; up to 60% protein knockdown | 60% cell death | [6] |

| H460 xenograft model | 15 mg/kg G4 AS ODN | 85% protein downregulation in tumors | Significant inhibition of tumor establishment | [6] |

| Pediatric tumor cell lines (osteosarcoma, rhabdomyosarcoma, Ewing's sarcoma) | AEG35156 | XIAP downregulation | Increased cleaved caspase-3 and cleaved PARP | [5] |

| 791T osteosarcoma cells | AEG35156 + doxorubicin, etoposide, or vincristine | XIAP downregulation | Sensitized cells to cytotoxic agents in clonogenic assays | [5] |

| Relapsed/refractory AML patients | AEG35156 + chemotherapy | Median XIAP mRNA knockdown of 90% at the highest dose | Correlation between target knockdown and dose | [7] |

| Advanced refractory cancer patients | AEG35156 | Mean XIAP mRNA suppression of 21% | Unconfirmed partial responses in some patients | [8] |

| Experimental autoimmune encephalomyelitis model | 10 mg/kg/day ASO-XIAP | Abolished disease-associated XIAP mRNA and protein expression | Increased Annexin V-positive CD4+ T cells | [9] |

Experimental Protocols

Detailed methodologies for key experiments to assess the apoptotic effects of AEG35156 are provided below.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle : Viable cells with active metabolism convert tetrazolium salts (MTT or MTS) into a colored formazan product. The amount of formazan is proportional to the number of viable cells.[10][11]

-

Procedure :

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[12]

-

Treat the cells with varying concentrations of AEG35156 and/or other chemotherapeutic agents for the desired duration (e.g., 48-72 hours).[12]

-

Add MTT (to a final concentration of 0.5 mg/mL) or MTS solution to each well and incubate for 1-4 hours at 37°C.[10][13]

-

If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12][14]

-

Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a microplate reader.[12][14]

-

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This method is used to detect early and late-stage apoptosis.

-

Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.[1]

-

Procedure :

-

Induce apoptosis in cells by treating with AEG35156 for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.[1]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[15]

-

Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[15]

-

(Optional) Add a DNA stain such as propidium iodide (PI) to distinguish between apoptotic and necrotic cells.[16]

-

Incubate for 10-15 minutes at room temperature in the dark.[15][16]

-

Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[1]

-

Western Blot Analysis for XIAP, Caspase-3, and Cleaved PARP

This technique is used to quantify the levels of specific proteins involved in the apoptotic pathway.

-

Principle : Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies against the proteins of interest (e.g., XIAP, pro-caspase-3, cleaved caspase-3, and cleaved PARP). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.[17]

-

Procedure :

-

Prepare cell lysates from control and AEG35156-treated cells.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for XIAP, caspase-3, cleaved caspase-3, and cleaved PARP. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein levels. A decrease in XIAP and pro-caspase-3, and an increase in cleaved caspase-3 and cleaved PARP, are indicative of apoptosis induction.[5][17]

-

Conclusion

AEG35156 represents a targeted therapeutic strategy that leverages a deep understanding of the molecular pathways governing apoptosis. By specifically downregulating the key apoptosis inhibitor XIAP, AEG35156 effectively sensitizes cancer cells to programmed cell death. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this and similar agents that target the core apoptotic machinery.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Pulling the plug on a cancer cell by eliminating XIAP with AEG35156 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Down-regulation of XIAP by AEG35156 in paediatric tumour cells induces apoptosis and sensitises cells to cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antisense oligonucleotides targeting XIAP induce apoptosis and enhance chemotherapeutic activity against human lung cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I/II Trial of AEG35156 X-Linked Inhibitor of Apoptosis Protein Antisense Oligonucleotide Combined With Idarubicin and Cytarabine in Patients With Relapsed or Primary Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase I trial of AEG35156 administered as a 7-day and 3-day continuous intravenous infusion in patients with advanced refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-linked inhibitor of apoptosis regulates T cell effector function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 17. Apoptosis western blot guide | Abcam [abcam.com]

Methodological & Application

Application Note: In Vivo Experimental Protocol for Anticancer Agent 156

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for the in vivo evaluation of "Anticancer agent 156," a novel therapeutic candidate. The described methodologies cover the essential preclinical assessments, including the determination of the maximum tolerated dose (MTD), evaluation of antitumor efficacy in a xenograft model, pharmacokinetic profiling, and analysis of the agent's mechanism of action.[1][2][3] These protocols are designed to furnish a robust data package to support the continued development of this compound.

Key Experimental Protocols

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that does not cause unacceptable toxicity or side effects.[4][5] This study is critical for defining the safe dose range for subsequent efficacy studies.[4][6]

Protocol:

-

Animal Model: Use 6-8 week old female athymic nude mice.

-

Acclimatization: Allow animals to acclimate for a minimum of 7 days before the experiment begins.

-

Group Allocation: Randomly assign mice into groups of 3-5. Include a vehicle control group and at least four dose-escalation groups (e.g., 10, 20, 40, 80 mg/kg).

-

Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal (i.p.) or intravenous (i.v.) injection) daily for 10-14 days.[7]

-

Monitoring:

-

Record body weight daily.

-

Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, or breathing).

-

-

Endpoint: The MTD is defined as the highest dose that results in no more than 10-15% mean body weight loss and no mortality or severe morbidity.[7]

Tumor Xenograft Efficacy Study

This study evaluates the ability of this compound to inhibit tumor growth in vivo.[8]

Protocol:

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions.

-

Tumor Implantation: Subcutaneously inject approximately 1.5 x 10⁷ viable cancer cells mixed with Matrigel into the flank of each mouse.[7]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=6-10 per group), including a vehicle control and one or more doses of this compound (at or below the MTD).

-

Treatment: Administer the agent and vehicle according to a predetermined schedule (e.g., daily i.p. injections for 21 days).[9]

-

Measurements:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Record animal body weight at the same frequency to monitor toxicity.

-

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or if animals show signs of excessive toxicity (e.g., >20% body weight loss).[9]

Pharmacokinetic (PK) Study

A PK study measures how the body absorbs, distributes, metabolizes, and excretes the drug, which is crucial for optimizing dosing schedules.[10]

Protocol:

-

Animal Model: Use healthy 6-8 week old female athymic nude mice.

-

Administration: Administer a single dose of this compound via the intended route (e.g., i.v. or i.p.) at a dose level determined from the MTD study.[10]

-

Sample Collection: Collect blood samples (e.g., 20-25 µL) from the tail vein at multiple time points post-injection (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).[7]

-

Sample Processing: Process blood to separate plasma and store at -80°C until analysis.[11]

-

Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.[12]

-

Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), half-life (t1/2), and AUC (area under the curve).

Western Blot Analysis of Tumor Lysates

This protocol is used to investigate the mechanism of action by measuring the levels of specific proteins in the target signaling pathway.[13][14]

Protocol:

-

Protein Extraction: Lyse the tumor tissue in a buffer containing detergents and protease inhibitors to extract total protein.[13]

-

Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate 30-50 µg of protein from each sample by size using SDS-PAGE.[14][15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[16]

-

Antibody Incubation:

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]

Data Presentation

Table 1: Summary of Maximum Tolerated Dose (MTD) Study

| Group | Dose (mg/kg) | Administration Route | Mean Body Weight Change (%) | Observations / Toxicity Signs | MTD Determination |

|---|---|---|---|---|---|

| 1 | Vehicle | i.p. | +2.5% | None | - |

| 2 | 25 | i.p. | -1.8% | None | Tolerated |

| 3 | 50 | i.p. | -6.5% | Mild lethargy | Tolerated (MTD) |

| 4 | 100 | i.p. | -18.2% | Significant lethargy, ruffled fur | Not Tolerated |

Table 2: Xenograft Efficacy Study Results (Day 21)

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

|---|---|---|---|---|

| Vehicle Control | - | 1850 ± 210 | 0% | +1.5% |

| Agent 156 | 25 | 980 ± 155 | 47% | -2.1% |

| Agent 156 | 50 | 455 ± 98 | 75% | -5.8% |

Table 3: Key Pharmacokinetic Parameters of Agent 156 (50 mg/kg, i.p.)

| Parameter | Value | Unit |

|---|---|---|

| Cmax | 15.2 | µg/mL |

| Tmax | 0.5 | hours |

| AUC (0-inf) | 45.8 | µg*h/mL |

| t1/2 (half-life) | 3.8 | hours |

Visualizations

Caption: Workflow for the in vivo evaluation of this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

References

- 1. ijpbs.com [ijpbs.com]

- 2. researchgate.net [researchgate.net]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. Facebook [cancer.gov]

- 6. Maximum tolerated dose: clinical endpoint for a bygone era? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dctd.cancer.gov [dctd.cancer.gov]

- 10. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. unmc.edu [unmc.edu]

- 12. mdpi.com [mdpi.com]

- 13. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 14. blog.championsoncology.com [blog.championsoncology.com]

- 15. Western Blotting of Tumor Tissues from Subcutaneous Tumor Model [bio-protocol.org]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for the Administration of Anticancer Agent IM156 in Murine Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: IM156 (also known as Lixumistat) is a novel, orally administered biguanide that acts as a potent inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2][3] This inhibition of oxidative phosphorylation (OXPHOS) disrupts cellular energy supply and anabolic precursors required for tumor growth.[1] Preclinical studies have demonstrated the in vivo efficacy of IM156 in various murine cancer models, including glioblastoma, gastric cancer, and lung cancer.[2][4] These notes provide detailed protocols for the oral administration of IM156 to mice, summarize key quantitative data from preclinical studies, and illustrate its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize key data from preclinical studies of IM156 in mice.

Table 1: IM156 Dosage and Administration in Mice

| Parameter | Details | Reference |

| Administration Route | Oral (p.o.), via oral gavage | [5] |

| Vehicle | Water or 0.5% methylcellulose | [5] |

| Dosage Range | 10 - 60 mg/kg | [5] |

| Dosing Frequency | Daily (QD) or Every Other Day (QOD) | [5] |

Table 2: Pharmacokinetic Parameters of IM156 in BALB/c Mice (Single Oral Dose)

| Dosage | AUC0-24 (h*ng/mL) | Key Observation | Reference |

| 30 mg/kg | ~3,000 - 3,500 | Tissue concentrations are significantly higher (30-80 fold) than plasma concentrations. | [4] |

Table 3: Tissue Distribution of IM156 in BALB/c Mice (Repeat Oral Doses)

| Dosage (QOD) | Tissue | Tissue-to-Plasma Concentration Ratio (4h post-dose) | Reference |

| 15 mg/kg | Lung | ~80 | [5] |

| Liver | ~30 | [5] | |

| Kidney | ~40 | [5] | |

| 60 mg/kg | Lung | ~70 | [5] |

| Liver | ~20 | [5] | |

| Kidney | ~30 | [5] |

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action of IM156

Caption: IM156 inhibits PC1 in mitochondria, blocking OXPHOS and ATP production, which in turn activates AMPK and inhibits the mTOR pathway, ultimately suppressing tumor cell growth.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for evaluating IM156 efficacy in tumor-bearing mice, from model setup and treatment administration to endpoint analysis.

Experimental Protocols

Protocol 1: Formulation of IM156 for Oral Administration

Objective: To prepare a homogenous solution or suspension of IM156 for oral gavage in mice.

Materials:

-

IM156 powder

-

Vehicle: Sterile water or 0.5% (w/v) methylcellulose in sterile water

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated balance

-

Magnetic stirrer and stir bar or vortex mixer

Procedure:

-